Caylin-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

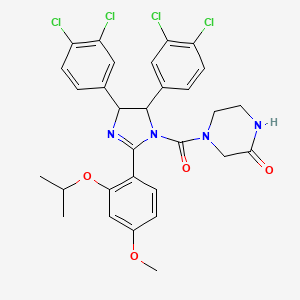

Caylin-1 is an analog of Nutlin-3, designed to interact with the p53 pathway. Unlike Nutlin-3, which contains a single 4-chloro substituent, this compound features chlorine substituents at both the 3 and 4 positions on two of its phenyl rings . The compound’s primary target is MDM2, a negative regulator of p53 activity.

Wissenschaftliche Forschungsanwendungen

Caylin-1 has found applications in various scientific fields:

Chemistry: As a tool for studying p53-MDM2 interactions.

Biology: Investigating p53-dependent cellular responses.

Medicine: Potential therapeutic implications for cancer treatment.

Industry: Research into novel p53-targeted drugs.

Wirkmechanismus

Caylin-1’s mechanism involves disrupting the p53-MDM2 interaction. By binding to MDM2, it prevents MDM2-mediated degradation of p53, leading to p53 activation. The resulting p53 upregulation influences cell cycle control, apoptosis, and DNA repair.

Biochemische Analyse

Biochemical Properties

Caylin-1 interacts with the p53 protein, functioning by inhibiting the interaction of p53 with MDM2, a negative regulator of p53 activity . This interaction is crucial in the role of this compound in biochemical reactions.

Cellular Effects

At high concentrations, this compound inhibits the growth of HCT116 cells, a line of human colorectal carcinoma cells . Interestingly, at concentrations at or below 1 µM, this compound promotes the growth of HCT116 cells approximately 20% compared to untreated cells .

Molecular Mechanism

The mechanism of action of this compound involves its binding to Bcl-XL, a protein that regulates cell death . By binding to Bcl-XL, this compound can exert its effects at the molecular level, including changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

Its stability, degradation, and long-term effects on cellular function are areas of active research .

Vorbereitungsmethoden

Synthetic Routes:: The synthetic route for Caylin-1 involves specific modifications to the Nutlin-3 structure. These modifications introduce the chlorine substituents, resulting in this compound’s distinct chemical profile.

Reaction Conditions:: While detailed synthetic procedures are not widely available, researchers have successfully synthesized this compound using appropriate reagents and conditions. Industrial production methods remain proprietary.

Analyse Chemischer Reaktionen

Types of Reactions:: Caylin-1 participates in various chemical reactions, including but not limited to:

Oxidation: Potential oxidation reactions involving specific functional groups.

Reduction: Reduction processes that alter the compound’s structure.

Substitution: Substitution reactions at specific positions on the phenyl rings.

Chlorination: The introduction of chlorine atoms typically involves reagents like thionyl chloride (SOCl₂) or N-chlorosuccinimide (NCS).

Cyclization: Formation of the core structure may occur through cyclization reactions.

Purification: Techniques such as column chromatography or recrystallization ensure product purity.

Major Products:: The primary product of this compound reactions is the modified compound itself, with the desired chlorine substituents.

Vergleich Mit ähnlichen Verbindungen

Caylin-1 stands out due to its dual chlorine substituents, distinguishing it from Nutlin-3. Similar compounds include Nutlin-3 itself and other p53-MDM2 inhibitors.

Eigenschaften

IUPAC Name |

4-[4,5-bis(3,4-dichlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28Cl4N4O4/c1-16(2)42-25-14-19(41-3)6-7-20(25)29-36-27(17-4-8-21(31)23(33)12-17)28(18-5-9-22(32)24(34)13-18)38(29)30(40)37-11-10-35-26(39)15-37/h4-9,12-14,16,27-28H,10-11,15H2,1-3H3,(H,35,39) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOQGENPVVRSGAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC(=C(C=C5)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28Cl4N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

650.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,9R,10S)-17-(Cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B606429.png)

![7-[3,5-difluoro-4-(morpholin-4-ylmethyl)phenyl]-N-[6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]pyridin-3-yl]pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B606431.png)

![N,N'-Bis(3-aminopropyl)benzo[c][1,8]naphthyridine-3,6-diamine](/img/structure/B606438.png)

![6-{4-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-3,5-dimethyl-1H-pyrazol-1-yl}-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B606444.png)